2-(3-Bromopyridin-4-yl)propan-2-amine
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Overview
Description
2-(3-Bromopyridin-4-yl)propan-2-amine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of pyridine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives without the bromine atom.
Scientific Research Applications
2-(3-Bromopyridin-4-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopyridin-2-yl)propan-2-amine
- 2-(4-Bromopyridin-2-yl)propan-2-amine
- 2-(5-Bromopyridin-2-yl)propan-2-amine
Uniqueness
2-(3-Bromopyridin-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the bromine atom and the amine group can significantly impact its interaction with molecular targets and its overall properties.
Biological Activity
2-(3-Bromopyridin-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromopyridine moiety and a propan-2-amine backbone. The presence of the bromine atom enhances its reactivity, making it a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₈H₉BrN₂, with a molecular weight of approximately 215.07 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom in the pyridine ring plays a crucial role in enhancing the compound's binding affinity to biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to neurobiology.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various brominated pyridines, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL against S. aureus .
- Cancer Cell Apoptosis : A research article in Cancer Letters reported that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromopyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3 |
InChI Key |
LYTXTGLEZDNFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Br)N |
Origin of Product |
United States |
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